molecular formula C9H11N5O3 B6416999 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 5614-55-1

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Cat. No.: B6416999
CAS No.: 5614-55-1
M. Wt: 237.22 g/mol
InChI Key: QPSKKCDYWZWBCM-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a theophylline-derived compound characterized by a purine core modified with a dimethyl-dioxo moiety and an acetamide side chain. Its synthesis typically involves alkylation of theophylline with ethyl chloroacetate, followed by hydrolysis and coupling with amines using carbonyldiimidazole (CDI) as an activating agent . The compound has been studied extensively for its neuroprotective properties, MAO-B inhibitory activity (28%), and low neurotoxicity in vitro, making it a candidate for neurodegenerative disease therapeutics .

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-12-7-6(8(16)13(2)9(12)17)14(4-11-7)3-5(10)15/h4H,3H2,1-2H3,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSKKCDYWZWBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173938
Record name 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5614-55-1
Record name 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5614-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

CDI-Mediated Coupling

Carbonyldiimidazole (CDI) activates the carboxylic acid for amide bond formation with ammonia or ammonium salts:

  • Reagents : Carboxylic acid, CDI, ammonium chloride (NH₄Cl), dimethylformamide (DMF).

  • Conditions :

    • Activation: CDI (1.5 equiv) reacts with the acid in DMF at 25°C for 1 hour.

    • Amidation: NH₄Cl (1.0 equiv) is added, and stirring continues for 48 hours.

  • Outcome : The acetamide is obtained in 60–75% yield after silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Advantage : CDI avoids racemization and is compatible with moisture-sensitive purine derivatives.

Direct Aminolysis of Esters

The ethyl ester intermediate can bypass hydrolysis by reacting directly with ammonia:

  • Reagents : Ethyl ester, liquid NH₃, methanol.

  • Conditions : Sealed tube at 100°C for 8–12 hours.

  • Outcome : Yields 50–65%, with residual ester requiring purification via recrystallization.

Limitation : Higher temperatures risk purine degradation, necessitating precise control.

Acid Chloride Route

Conversion to the acid chloride followed by ammonolysis offers an alternative pathway:

  • Reagents : Thionyl chloride (SOCl₂), NH₃ gas, tetrahydrofuran (THF).

  • Conditions :

    • Acid chloride formation: SOCl₂ (3.0 equiv) at 70°C for 2 hours.

    • Ammonolysis: NH₃ gas bubbled into THF at 0°C for 1 hour.

  • Outcome : Moderate yields (55–60%) due to side reactions.

Optimization and Industrial Considerations

ParameterLaboratory ScaleIndustrial Scale
Catalyst TEBAContinuous-flow reactors
Purification Column chromatographyCrystallization
Yield 60–75%80–90%
Purity >95% (HPLC)>99% (cGMP)

Key Advances :

  • Flow Chemistry : Reduces reaction times from hours to minutes.

  • Solvent Recycling : DMF and acetone are recovered via distillation, lowering costs.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.37 (s, 3H, N-CH₃), 3.58 (s, 3H, N-CH₃), 4.87 (s, 2H, CH₂), 6.98–7.66 (m, purine-H).

  • LC-MS : m/z 237.22 [M+H]⁺, confirming molecular weight.

Purity Assessment : HPLC with UV detection (λ = 254 nm) shows a single peak at Rt = 4.2 minutes .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce dihydropurine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that purine derivatives exhibit antitumor properties. Studies have shown that compounds similar to 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, the compound's ability to interfere with DNA synthesis and repair mechanisms has been explored in various cancer models .

Antiviral Properties

The compound has been investigated for its antiviral effects against several viruses. Purine derivatives are known to inhibit viral replication by mimicking nucleotides involved in RNA and DNA synthesis. This application is particularly relevant for the development of treatments against viral infections such as HIV and Hepatitis C .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and has potential therapeutic implications in diseases characterized by abnormal nucleotide levels, such as gout and certain cancers .

Neuroprotective Effects

Recent studies have suggested that purine derivatives may have neuroprotective properties. The ability of these compounds to modulate adenosine receptors can lead to protective effects in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

StudyFocusFindings
Antitumor ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using purine derivatives similar to the compound.
Antiviral PropertiesShowed effective reduction in viral load in cell cultures infected with HIV when treated with the compound.
Enzyme InhibitionIdentified as a potent inhibitor of xanthine oxidase, leading to decreased uric acid levels in animal models of gout.
NeuroprotectionReported improvement in cognitive function in animal models of Alzheimer's disease following treatment with the compound.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the theophylline core but differ in substituents on the acetamide group or purine ring. These modifications critically influence pharmacological activity, solubility, and target specificity. Below is a detailed comparison:

Structural and Pharmacological Comparison

Compound Name Key Substituents/Modifications Biological Activity Reference
Target Compound : 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide Acetamide side chain 28% MAO-B inhibition, neuroprotective, low neurotoxicity
Compound 5 (Thiosemicarbazide hybrid) Methylcarbamothioyl-amino group Highest MAO-B inhibition (28%) and neuroprotection in the series
Compound 3 (N-[2-(4-(2,3-Dichlorophenyl)piperazino)ethyl] derivative) 2,3-Dichlorophenylpiperazinoethyl group High affinity for 5-HT6/5-HT7/D2 receptors; potential CNS applications
Compound 11g (Triazole-thioacetamide) p-Tolyl and triazole-thio groups Anticancer activity (IC50 = 1.25 μM in A549/MCF-7 cells)
Compound 22e (N-(4-acetylphenyl) derivative) 4-Acetylphenyl group Moderate anticancer activity (10 µM growth inhibition)
TRPA1 Antagonist (Chembridge-5861528) sec-Butylphenyl group TRPA1 channel blockade; solubility: ≥76 mg/mL in DMSO
N,N-Diallyl derivative Diallyl substitution on acetamide Molecular weight: 317.34; uncharacterized biological activity

Structure-Activity Relationship (SAR) Insights

  • Purine Core : Essential for binding to enzymatic targets (e.g., MAO-B, thymidine phosphorylase) .
  • Acetamide Side Chain: Arylpiperazinoalkyl Groups (e.g., Compound 3): Enhance CNS receptor affinity (5-HT6/5-HT7/D2) . Triazole-Thio Groups (e.g., Compound 11g): Improve anticancer potency via enhanced cellular uptake . Thiosemicarbazide Moieties (e.g., Compound 5): Boost neuroprotection and MAO-B inhibition .
  • Substituent Effects on Solubility: Hydrophobic groups (e.g., sec-butylphenyl in TRPA1 antagonist) reduce aqueous solubility but improve lipid membrane penetration . Polar groups (e.g., piperazinoethyl) enhance solubility in polar solvents like DMF .

Pharmacokinetic and Toxicity Profiles

  • Neurotoxicity : The target compound exhibits lower neurotoxicity compared to other methylxanthine derivatives, attributed to its acetamide side chain .
  • Solubility : Modifications like triazole-thio groups (Compound 11g) or diallyl substitution (N,N-diallyl derivative) alter solubility profiles, impacting bioavailability .
  • Receptor Selectivity: Arylpiperazino derivatives (e.g., Compound 3) show high specificity for serotonin and dopamine receptors, whereas thiosemicarbazides (Compound 5) preferentially target MAO-B .

Biological Activity

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a purine derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₁₅N₅O₂
  • Molecular Weight : 275.30 g/mol
  • CAS Number : 1638250-96-0

The biological activity of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular proliferation and survival.

Inhibition of Thymidine Phosphorylase

Research indicates that this compound acts as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. By inhibiting TP, the compound may reduce the availability of nucleosides necessary for DNA synthesis in rapidly dividing cancer cells .

Antiproliferative Activity

In vitro studies have demonstrated that 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide exhibits antiproliferative effects against various cancer cell lines. The compound has shown significant growth inhibition in:

  • SW480 and SW620 (colon cancer cell lines)
  • PC3 (prostate cancer cell line)

The IC50 values for these cell lines were determined to be in the micromolar range, indicating moderate potency .

Study 1: Antiproliferative Effects

A study published in MDPI evaluated a series of purine derivatives for their antiproliferative activities. Among these derivatives, 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide was highlighted for its selective inhibition against cancer cell lines with IC50 values indicating effective growth suppression .

Cell Line IC50 (µM)
SW4805.0
SW6204.8
PC36.5

Study 2: Mechanistic Insights

A separate investigation into the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound not only inhibits proliferation but also triggers programmed cell death pathways essential for eliminating malignant cells .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide and its derivatives?

Methodological Answer:
The compound is synthesized via carbodiimide-mediated coupling. A typical procedure involves:

Activation of the carboxylic acid precursor (e.g., 2-(1,3-dimethylxanthinyl)acetic acid) with 1,1′-carbonyldiimidazole (CDI) in DMF at room temperature for 1 hour.

Acylation with an amine (e.g., arylpiperazinoalkylamines) under stirring for 48 hours.

Purification via silica gel chromatography (dichloromethane/methanol, 95:5).
Yields range from 70–77% for derivatives. Characterization employs 1^1H/13^13C NMR, LC/MS, and elemental analysis .

Example Reaction Table:

Amine ComponentDerivative YieldKey NMR Peaks (δ, ppm)LC/MS (m/z)
4-(2,3-Dichlorophenyl)piperazine77%3.21 (s, CH3_3), 4.81 (s, CH2_2)494.29
Benzo[d]isothiazol-3-ylpiperazine77%1.44–1.47 (m, CH2_2), 7.60–7.70 (m, Ar–H)483.32

Basic: How is the molecular structure confirmed for this compound and its analogs?

Methodological Answer:
Structural confirmation combines:

X-ray crystallography using SHELX software for refinement, particularly effective for resolving hydrogen-bonding patterns in purine derivatives .

Spectroscopic techniques :

  • 1^1H NMR: Methyl groups at δ 3.21–3.41 ppm; acetamide CH2_2 at δ 4.81 ppm.
  • 13^13C NMR: Purine carbonyls at δ 166–155 ppm; acetamide carbonyl at δ 166.2 ppm .

Advanced: How do structural modifications influence receptor affinity (e.g., 5-HT6_66​, D2_22​)?

Methodological Answer:
Structure-Activity Relationship (SAR) Strategies :

  • Arylpiperazine substituents : Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance 5-HT6_6 affinity.
  • Alkyl chain length : Ethyl spacers improve blood-brain barrier penetration for CNS targets.
    Assays : Radioligand binding assays (e.g., 3^3H-LSD for 5-HT6_6) with IC50_{50} values calculated via competitive displacement .

Example SAR Table:

DerivativeSubstituent5-HT6_6 IC50_{50} (nM)D2_2 IC50_{50} (nM)
Compound 32,3-Dichlorophenyl12.489.7
Compound 6Benzoisothiazole8.9102.3

Advanced: What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) models interactions with 5-HT6_6 receptors, focusing on hydrogen bonds between the purine carbonyl and Arg34/Lys37 residues.
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC50_{50} correlations .

Advanced: How is biological activity evaluated in vitro and in vivo?

Methodological Answer:

  • In vitro :
    • Antiproliferative assays (MTT) against cancer cell lines (e.g., NCI-60 panel) at 10 µM doses.
    • Receptor binding assays using membrane preparations from transfected HEK293 cells .
  • In vivo :
    • Locomotor activity tests in rodents (e.g., open-field assays) for CNS activity.
    • Toxicity profiling via acute oral LD50_{50} determination .

Advanced: How are solubility and formulation challenges addressed?

Methodological Answer:

  • Derivatization : Hydroxyl or PEG groups improve aqueous solubility.
  • Co-solvents : DMSO/water mixtures (≤5% DMSO) for in vitro assays.
  • Nanoparticle encapsulation (PLGA) enhances bioavailability for in vivo studies .

Advanced: What analytical methods resolve data contradictions (e.g., yield variability)?

Methodological Answer:

  • Chromatographic optimization : Adjusting solvent polarity (e.g., CH2_2Cl2_2/MeOH ratios) to separate diastereomers.
  • LC/MS-MS : Detects trace impurities (e.g., unreacted CDI) affecting yield calculations.
  • Reproducibility protocols : Strict control of anhydrous conditions (K2_2CO3_3, DMF) .

Basic: What precursors are critical for synthesizing this compound?

Methodological Answer:
Key precursors include:

1,3-Dimethylxanthine : Alkylated with ethyl 2-chloroacetate to form the ethyl ester intermediate.

Theophylline-7-acetic acid (CAS 652-37-9): Hydrolyzed from the ester for CDI activation .

Advanced: What challenges arise during scale-up synthesis?

Methodological Answer:

  • Exothermic reactions : Controlled via dropwise addition of CDI in cooled DMF.
  • Purification bottlenecks : Replace silica gel with preparative HPLC for >10 g batches.
  • Byproduct formation : Optimize stoichiometry (1:1.5 acid:CDI) to minimize imidazole urea byproducts .

Advanced: How are hydrogen-bonding patterns analyzed in crystallography?

Methodological Answer:

  • Graph-set analysis (Etter’s formalism) categorizes motifs (e.g., R22_2^2(8) rings) in SHELX-refined structures.
  • Thermal ellipsoid plots (Mercury software) highlight dynamic disorder in purine carbonyl groups .

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